molecular formula C9H18N2 B1329350 N,N'-di-tert-Butylcarbodiimide CAS No. 691-24-7

N,N'-di-tert-Butylcarbodiimide

Cat. No. B1329350
CAS RN: 691-24-7
M. Wt: 154.25 g/mol
InChI Key: IDVWLLCLTVBSCS-UHFFFAOYSA-N
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Description

N,N'-di-tert-Butylcarbodiimide is a chemical compound that belongs to the class of carbodiimides, which are characterized by the presence of a functional group consisting of a carbon atom double-bonded to two nitrogen atoms (N=C=N). Carbodiimides are known for their distinctive chemical properties and are particularly useful in organic chemistry for the synthesis of N-heterocycles .

Synthesis Analysis

The synthesis of N,N'-di-tert-Butylcarbodiimide is not directly described in the provided papers. However, carbodiimides can be synthesized through the dehydration of ureas or from isocyanates. The reaction of N-alkyl-N'-(trimethylsilyl)carbodiimides with nitrating agents has been shown to afford alkyl(nitro)cyanamides and N-alkyl-N'-nitrocarbodiimides, which indicates the reactivity of carbodiimides under certain conditions .

Molecular Structure Analysis

The molecular structure of carbodiimides is characterized by the C=N double bond, which is linear and contributes to the reactivity of these compounds. The tert-butyl groups attached to the nitrogen atoms in N,N'-di-tert-Butylcarbodiimide would add steric bulk, potentially influencing the reactivity and stability of the molecule. The presence of tert-butyl groups in related compounds has been shown to affect the rotational features of carbon-nitrogen bonds, as seen in the study of N-aryl maleimides .

Chemical Reactions Analysis

Carbodiimides participate in a variety of chemical reactions, particularly in the synthesis of N-heterocycles. They can act as coupling agents in peptide synthesis and are involved in the activation of carboxylic acids. The reactivity of N,N'-di-tert-Butylcarbodiimide would likely be similar, with the tert-butyl groups influencing its reactivity profile. For example, N-(tert-butyl)-N'-nitrocarbodiimide has been used to synthesize N-alkyl(aryl)-substituted N'-(tert-butyl)-N''-nitroguanidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-di-tert-Butylcarbodiimide would be influenced by the tert-butyl substituents. These bulky groups can increase solubility in organic solvents and decrease the density of the material. The presence of tert-butyl groups in related polyimide structures has been shown to result in materials with low dielectric constants, high thermal stability, and good mechanical properties . The electrochemical stability of polyimides with tert-butyl groups has also been demonstrated .

Scientific Research Applications

Environmental Presence and Effects

N,N'-di-tert-Butylcarbodiimide (N,N'-DTC) derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are synthetic phenolic antioxidants widely used in industrial and commercial products. These compounds have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, river water, and human tissues such as fat, serum, urine, breast milk, and fingernails. Exposure pathways include food intake, dust ingestion, and use of personal care products. Toxicity studies indicate potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity for some derivatives. BHT-Q, a transformation product of BHT, has been shown to cause DNA damage at low concentrations. Future research directions include investigating novel high molecular weight SPAs, studying the effects of co-exposure to multiple SPAs, and developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Synthesis of N-Heterocycles

N,N'-DTC derivatives like tert-butanesulfinamide are crucial in the stereoselective synthesis of amines and their derivatives. These compounds have been extensively used in the asymmetric synthesis of structurally diverse N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in many natural products and therapeutically relevant compounds. The methodology offers general access to these N-heterocycles, highlighting the significance of N,N'-DTC derivatives in synthetic chemistry (Philip et al., 2020).

Neuroprotective Potential

N,N'-DTC derivatives like 3-N-Butylphthalide (NBP) have shown significant neuroprotective effects, particularly in treating ischemic stroke and degenerative diseases. NBP promotes better post-stroke outcomes and acts on multiple mechanisms, including oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. Despite challenges in transitioning from experimental to clinical practice, NBP and its derivatives hold promise as therapeutic agents for various neurological conditions (Abdoulaye & Guo, 2016).

Bioactivity of Analogs

2,4-Di-tert-butylphenol (2,4-DTBP), a common N,N'-DTC derivative, exhibits potent toxicity against a wide range of organisms, including its producers. Despite its autotoxic nature, 2,4-DTBP and its analogs are produced by a variety of organisms across different kingdoms. The understanding of why organisms produce these toxic compounds is still limited, but they might serve endocidal regulatory functions. The structural diversity of 2,4-DTBP and its analogs reflects their potential as bioactive compounds with various applications (Zhao et al., 2020).

Decomposition of Environmental Pollutants

N,N'-DTC derivatives play a role in the decomposition of environmental pollutants like methyl tert-butyl ether (MTBE) by adding hydrogen in cold plasma reactors. This innovative approach demonstrates the feasibility of using radiofrequency (RF) plasma reactors for decomposing and converting MTBE into less harmful compounds. Such applications are crucial in addressing the environmental concerns associated with the release of oxygenates like MTBE into the environment (Hsieh et al., 2011).

Safety And Hazards

N,N’-di-tert-Butylcarbodiimide is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3 . The hazard statements are H226 - H315 - H319 - H335 . The precautionary statements are P210 - P233 - P240 - P241 - P303 + P361 + P353 - P305 + P351 + P338 .

properties

InChI

InChI=1S/C9H18N2/c1-8(2,3)10-7-11-9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVWLLCLTVBSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C=NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219155
Record name Di-tert-butylcarbodiimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-di-tert-Butylcarbodiimide

CAS RN

691-24-7
Record name N,N′-Methanetetraylbis[2-methyl-2-propanamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butylcarbodiimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-tert-butylcarbodiimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butylcarbodiimide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.655
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
AB Chung, JW Ziller, WJ Evans - Acta Crystallographica Section E …, 2020 - scripts.iucr.org
N,N′-Di-tert-butylcarbodiimide, Me3CN=C=NCMe3, undergoes reductive cleavage in the presence of the GdII complex, [K(18-crown-6)2][GdII(NR2)3] (R = SiMe3), to form a new type …
Number of citations: 9 scripts.iucr.org
B Schetter, B Speiser - Journal of organometallic chemistry, 2004 - Elsevier
N,N ′ -dicyclohexyl-N-ferrocenoylurea 2, N,N ′ -diisopropyl-N-ferrocenoylurea 3, N,N ′ -di-p-tolyl-N-ferrocenoylurea 4 and N,N ′ -di-tert-butyl-N-ferrocenoylurea 5 were obtained by …
Number of citations: 28 www.sciencedirect.com
AE Kuzmić, Š Podolski, G Bogdanić… - … Science Part A--Pure …, 2006 - Taylor & Francis
Synthesis and free‐radical initiated copolymerization of N‐acryl‐N,N′‐di‐tert‐butylurea (A‐DitBuU) with ethylene glycol dimethacrylate (EDMA) are described. The A‐DitBuU monomer …
Number of citations: 1 www.tandfonline.com
J Zhang, Ruan, Shao, Cai, Weng, Zhou - Organometallics, 2002 - ACS Publications
The synthesis, structures, and reactivity of new lanthanocene complexes incorporating amidinate ligand [ t BuN C( n Bu) N t Bu] are described. Treatment of Cp 2 Ln n Bu (Ln = Er (1), Y (…
Number of citations: 95 pubs.acs.org
J Bhattacharjee, TK Panda - ChemistrySelect, 2017 - Wiley Online Library
A group 4 metal nitrogen bond is inserted into the carbon‐nitrogen double bond of N,N’ di‐tert‐butylcarbodiimide to afford dimeric metal complexes of molecular formula [κ 2 ‐{Me 3 C‐…
S Kim, KY Yi - Bulletin of the Korean Chemical Society, 1990 - koreascience.kr
In the course of studies on the synthetic utilities of di-2-pyridyl sulfite (DPS), 1, 2 we have had an occasion to ex amine the reaction of ureas with di-2-pyridyl sulfite. Sur prisingly, the …
Number of citations: 0 koreascience.kr
SS Sen, MP Kritzler‐Kosch, S Nagendran, HW Roesky… - 2010 - Wiley Online Library
Monomeric three‐coordinate (amidinato)tin chloride [PhC(NtBu) 2 SnCl] (1) was prepared by the reaction of N,N′‐di‐tert‐butylcarbodiimide, phenyllithium and SnCl 2 . Themetathesis …
HJ Kim, HR Kim, JN Kim, EK Ryu - Bulletin of the Korean Chemical …, 1990 - koreascience.kr
DMSO) Fluorene 67.5 Yes DMSO Naphthalene 61 No DMSO 2-Acetylnaphthalene 59 No No DMSO 1-Acetylnaphthalene 57 No responsible for the mutarotation on the direct irradiation …
Number of citations: 17 koreascience.kr
AC Behrle, JAR Schmidt - Organometallics, 2013 - ACS Publications
The reactivity of homoleptic α-metalated dimethylbenzylamine lanthanide complexes (α-Ln(DMBA) 3 ; Ln = La, Y; DMBA = α-deprotonated dimethylbenzylamine) was probed through a …
Number of citations: 85 pubs.acs.org
I Pri-Bar, J Schwartz - Chemical Communications, 1997 - pubs.rsc.org
Catalytic condensation of amines and isonitriles can be accomplished efficiently at 100 C using a palladium complex catalyst, oxygen, and iodine to give N,N-dialkylcarbodiimides. …
Number of citations: 19 pubs.rsc.org

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